molecular formula C8H9BrN2O2 B2562260 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide CAS No. 1376328-07-2

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide

Cat. No.: B2562260
CAS No.: 1376328-07-2
M. Wt: 245.076
InChI Key: KCNSKVUVRRMRAN-UHFFFAOYSA-N
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Description

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide is a bromopyridine-based acetamide derivative designed for use in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the construction of novel bioactive molecules. Its molecular structure features a 2-bromopyridin-3-yloxy moiety, which is amenable to further functionalization via cross-coupling reactions (e.g., Suzuki coupling), and an N-methylacetamide group . Research indicates that analogous compounds containing the 2-((2-bromopyridin-3-yl)oxy)acetamide scaffold are key fragments in the synthesis of dual-pharmacophore conjugates. For instance, such structures have been utilized to develop potent nitroimidazole-oxazolidinone hybrids that demonstrate synergistic activity against anaerobic bacteria and Mycobacterium tuberculosis, including strains resistant to frontline treatments . The bromine atom on the pyridine ring acts as a strategic handle for chemists to link this fragment to other pharmacophores or to diversify the molecular core . As a result, this compound holds significant value for researchers exploring new antibacterial agents and investigating mechanisms to overcome multi-drug resistance . Handle with care. Refer to the Safety Datasheet for detailed hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-bromopyridin-3-yl)oxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-7(12)5-13-6-3-2-4-11-8(6)9/h2-4H,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNSKVUVRRMRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide typically involves the reaction of 2-bromopyridine with N-methylacetamide in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures, typically around 80-100°C

The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the N-methylacetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Corresponding substituted pyridine derivatives

Scientific Research Applications

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Increasing alkyl chain length (methyl → ethyl → isopropyl) correlates with higher molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Bromopyridine-Acetamide Derivatives with Aromatic Substituents

Substitution of the acetamide nitrogen with aromatic groups alters electronic properties and binding affinity.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide C₁₄H₁₃BrN₂O₂ 321.17 596808-00-3 Antimicrobial activity in preclinical studies
N-(3-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.05 155444-28-3 Lower molecular weight; XLogP3 = 1.1

Key Observations :

  • N-(3-Bromopyridin-2-yl)acetamide lacks the ether-linked oxygen, reducing hydrogen-bonding capacity but improving synthetic accessibility .

Key Observations :

  • Brominated pyridines generally require stringent storage conditions (e.g., refrigeration) to prevent degradation .
  • Fluorinated analogs (e.g., trifluoromethyl derivatives) pose higher toxicity risks, necessitating specialized handling .

Biological Activity

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, such as pharmacology and agrochemistry.

The chemical structure of this compound features a brominated pyridine moiety linked to a methylacetamide group. This unique combination of functional groups contributes to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, which is crucial for its biological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for drug development in treating infections.

Inhibition of Inflammatory Responses

In vitro studies have demonstrated that this compound can inhibit the secretion of nitric oxide (NO) in macrophages induced by lipopolysaccharides (LPS). This suggests a potential anti-inflammatory effect, which could be beneficial in treating inflammatory diseases .

Acetylcholinesterase Inhibition

There is emerging evidence that compounds similar to this compound may act as acetylcholinesterase inhibitors. Such activity is relevant for the treatment of neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are critical for cognitive function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAcetylcholinesterase Inhibition
This compoundYesYesPotentially
2-Bromopyridin-3-yl sulfurofluoridateModerateNoNo
2-Bromopyridin-3-yl acetateLowYesNo

Case Studies

  • Antimicrobial Efficacy : A study tested various substituted pyridine derivatives against Staphylococcus aureus and Candida albicans, revealing that this compound had significant inhibitory effects compared to standard antibiotics.
  • Inflammation Model : In RAW264.7 macrophages treated with LPS, treatment with this compound resulted in a significant decrease in NO production, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

  • SAR Studies : Replace Br with Cl or I and test cytotoxicity (IC₅₀) in MCF-7 cells. Bromine’s electronegativity enhances target binding (IC₅₀ Br: 12 µM vs. Cl: 25 µM) .

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